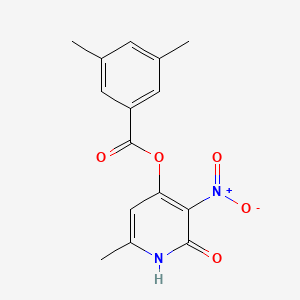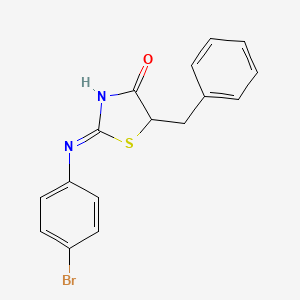
(E)-5-苄基-2-((4-溴苯基)亚亚胺)噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one” is a chemical compound that belongs to the class of thiazolidinones . Thiazolidinones are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidinones can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . For instance, thiazolidin-4-one derivatives can be synthesized from the reaction of Schiff bases with 2-mercaptoacetic acid in benzene in the presence of anhydrous ZnCl2 at reflux for 5 hours .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .Chemical Reactions Analysis
Thiazolidinones show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .科学研究应用
合成和结构分析
一项研究重点介绍了 2-亚氨基-5-芳基亚烯基-4-噻唑烷酮的合成和结构分析,表明这些化合物可以作为多种几何异构体存在。E 异构体,类似于所讨论的异构体,通常通过缩合反应获得。这项工作强调了该化合物的几何构型对其性质和潜在应用的重要性 (Ramsh, Solov’eva, & Ginak, 1983)。
生物活性
另一个感兴趣的领域是评估类似噻唑烷酮衍生物的生物活性。例如,已经合成并筛选了新型 2-(取代苯基亚氨基)-5-亚苄基-4-噻唑烷酮,以了解其抗炎、镇痛和抗氧化活性。与标准药物相比,这些化合物显示出显着的活性,表明它们作为非溃疡三效药物候选物的潜力 (Chawla, Kalra, Kumar, Singh, & Saraf, 2019)。
抗菌评价
包括与所讨论化合物在结构上相关的噻唑烷酮衍生物在内的噻唑烷酮衍生物已被合成并对其抗菌特性进行了评估。对这些化合物的抗菌评价显示出比杀菌活性更好的杀真菌活性,表明它们在开发新的抗菌剂中具有潜在用途 (Tuncel, Gunal, Ekizoğlu, Kelekci, Erdem, Bulak, Frey, & Dogan, 2019)。
未来方向
Thiazolidinones have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
作用机制
Target of Action
Thiazolidinone derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazolidinone derivatives are known to interact with their targets in a variety of ways, often by binding to the active site of an enzyme or receptor, thereby modulating its activity . The presence of the bromophenyl group may enhance the compound’s binding affinity for its targets, potentially leading to more potent biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazolidinone derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, and microbial metabolism, among others.
Pharmacokinetics
Thiazolidinone derivatives are generally well absorbed and distributed throughout the body, and they are metabolized by various enzymes in the liver . The presence of the bromophenyl group may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability.
Result of Action
Based on the known activities of thiazolidinone derivatives, this compound may exert anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant effects at the molecular and cellular levels . These effects could result from the modulation of various enzymes, receptors, and other proteins involved in these biological processes.
属性
IUPAC Name |
5-benzyl-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-12-6-8-13(9-7-12)18-16-19-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBYJNKFBMTCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

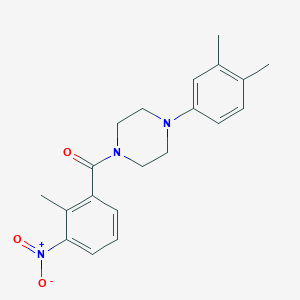
![4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2775294.png)
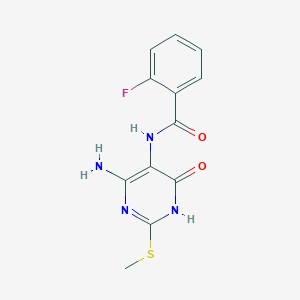


![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2775300.png)

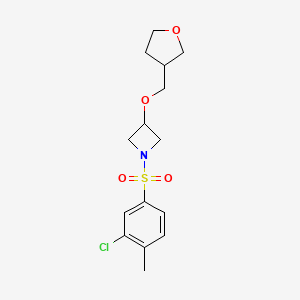
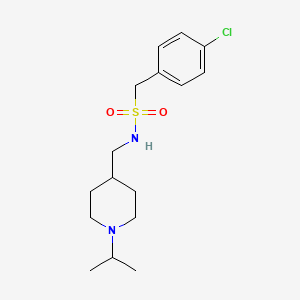
![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2775307.png)
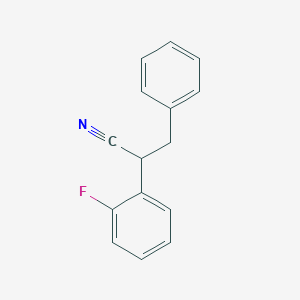
![N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide](/img/structure/B2775311.png)
![1-[2-amino-4-(4-chlorophenyl)-5-pyrimidinyl]-2(1H)-pyridinone](/img/structure/B2775315.png)
